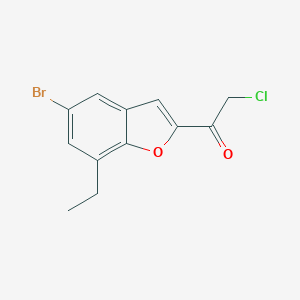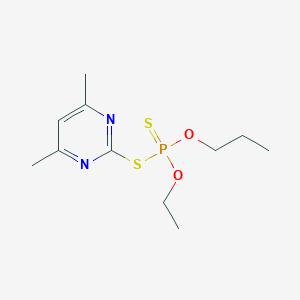
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate, commonly known as Pyrimiphos-methyl, is a chemical compound that belongs to the family of organophosphorus insecticides. It is widely used in agriculture to control pests in crops such as cereals, cotton, fruits, and vegetables. Pyrimiphos-methyl has been shown to be effective against a wide range of insects, including aphids, thrips, and mites.
Mecanismo De Acción
Pyrimiphos-methyl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.
Efectos Bioquímicos Y Fisiológicos
Pyrimiphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It can cause inhibition of acetylcholinesterase activity, disruption of ion balance, and interference with energy metabolism. Pyrimiphos-methyl has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimiphos-methyl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior. However, Pyrimiphos-methyl is also highly toxic and must be handled with care. It can also have negative effects on non-target organisms, making it important to use it judiciously.
Direcciones Futuras
There are a number of potential future directions for research on Pyrimiphos-methyl. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the study of the effects of Pyrimiphos-methyl on insect populations over time, including the development of resistance. Finally, there is potential for the use of Pyrimiphos-methyl in the control of insect-borne diseases, such as malaria, which could have significant public health benefits.
Métodos De Síntesis
Pyrimiphos-methyl can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide to form the sodium salt of 2-chloro-4,6-dimethylpyrimidine. The second step involves the reaction of the sodium salt with O-ethyl O-propyl phosphorodithioate to form Pyrimiphos-methyl.
Aplicaciones Científicas De Investigación
Pyrimiphos-methyl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insects, including those that have developed resistance to other insecticides. Pyrimiphos-methyl has also been studied for its potential use in the control of insect-borne diseases such as malaria.
Propiedades
Número CAS |
17702-79-3 |
|---|---|
Nombre del producto |
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate |
Fórmula molecular |
C11H19N2O2PS2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3 |
Clave InChI |
NHYHUYCPBYGOOU-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
SMILES canónico |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
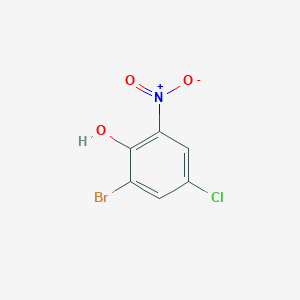

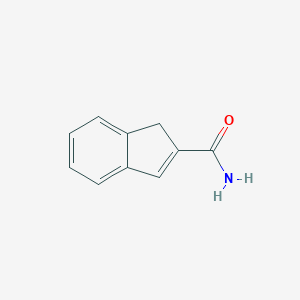



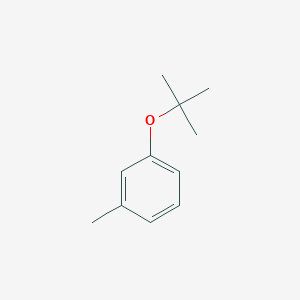


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

